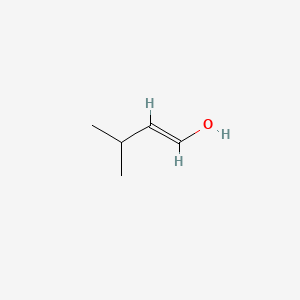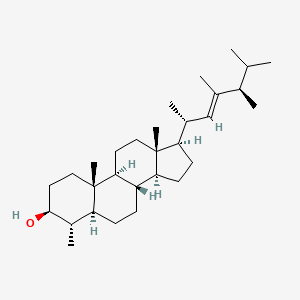
Dinosterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dinosterol, also known as this compound, is a naturally occurring sterol with the molecular formula C30H52O. It is found in various marine organisms, including dinoflagellates and certain types of algae. This compound is characterized by its unique structure, which includes a hydroxyl group at the C-3 position and a double bond between C-5 and C-6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dinosterol can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of squalene, a triterpene, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and double bond. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as marine algae and dinoflagellates. The extraction process involves the use of organic solvents to isolate the sterol from the biomass, followed by purification steps such as chromatography to obtain the pure compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Dinosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form this compound ketone.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce dihydrothis compound.
Major Products Formed
This compound Ketone: Formed through oxidation reactions.
Dihydrothis compound: Produced via reduction reactions.
Halogenated this compound: Resulting from substitution reactions.
科学的研究の応用
Dinosterol has a wide range of applications in scientific research, including:
Chemistry: Used as a biomarker for studying marine ecosystems and the biogeochemical cycles of sterols.
Biology: Investigated for its role in the physiology and metabolism of marine organisms.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of dinosterol involves its interaction with cellular membranes and enzymes. The hydroxyl group at the C-3 position allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can modulate the activity of enzymes involved in sterol metabolism, influencing various biochemical pathways. These interactions contribute to its biological effects, including anti-inflammatory and anticancer activities.
類似化合物との比較
Dinosterol is unique among sterols due to its specific structure and marine origin. Similar compounds include:
Cholesterol: A well-known sterol found in animal cell membranes, differing from this compound by the absence of the double bond between C-5 and C-6.
Ergosterol: A sterol found in fungi, similar to this compound but with additional double bonds in the sterol ring.
Stigmasterol: A plant sterol with a structure similar to this compound but with a different arrangement of double bonds and functional groups.
This compound’s uniqueness lies in its specific structural features and its occurrence in marine environments, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
58670-63-6 |
|---|---|
分子式 |
C30H52O |
分子量 |
428.7 g/mol |
IUPAC名 |
(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1 |
InChIキー |
LPFIPZJIWTZLEY-DAABMGJCSA-N |
SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C |
正規SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
同義語 |
dinosterol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


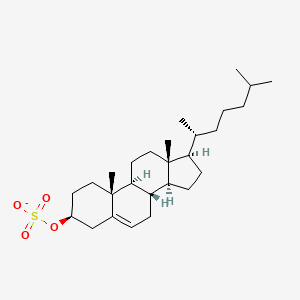
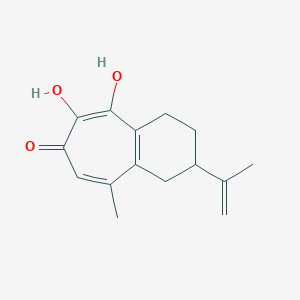
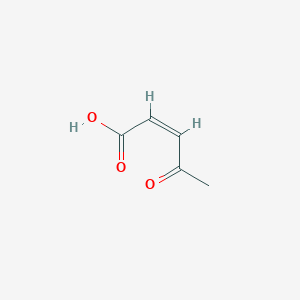
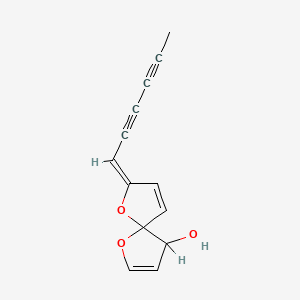
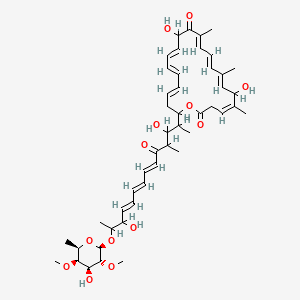
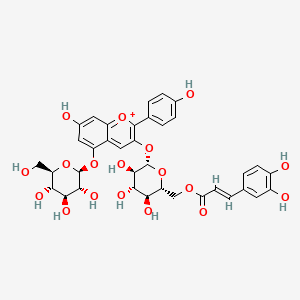
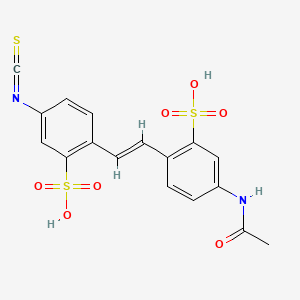
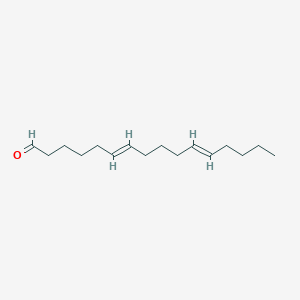
![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)
